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Compound of Interest

Compound Name: (+)-alpha-Funebrene

Cat. No.: B1599330 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(+)-α-Funebrene is a naturally occurring sesquiterpene characterized by a unique tricyclic

carbon skeleton.[1][2] As a member of the vast family of terpenes, it is biosynthesized in nature

from farnesyl pyrophosphate.[3] Its well-defined stereochemistry makes it an attractive

candidate for utilization as a chiral building block in organic synthesis. The "chiral pool"

approach in total synthesis leverages naturally abundant, enantiomerically pure compounds

like (+)-α-Funebrene as starting materials to impart chirality to complex target molecules,

thereby avoiding the need for asymmetric synthesis or chiral resolution. This document

provides an overview of the potential applications of (+)-α-Funebrene in this context, alongside

conceptual protocols for its characterization and hypothetical utilization.

Physicochemical Data and Characterization
A crucial first step in utilizing any chiral building block is its unambiguous characterization. The

following table summarizes key physicochemical properties of (+)-α-Funebrene.
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Property Value Reference

Molecular Formula C₁₅H₂₄ [1][2]

Molecular Weight 204.35 g/mol [2]

IUPAC Name

(1R,2R,5S,7R)-2,6,6,8-

tetramethyltricyclo[5.3.1.0¹⁵]un

dec-8-ene

[2]

CAS Number 50894-66-1 [4]

Appearance Not specified in literature

Boiling Point ~252 °C (lit.)

Density ~0.925 g/mL at 20 °C (lit.)

Experimental Protocols
While specific total syntheses commencing from (+)-α-Funebrene are not extensively

documented in readily available literature, the following protocols outline the general

methodologies for the characterization and potential synthetic manipulation of such a chiral

terpene.

Protocol 1: Spectroscopic and Chiroptical
Characterization of (+)-α-Funebrene
Objective: To confirm the identity, purity, and stereochemical integrity of a supplied sample of

(+)-α-Funebrene.

Materials:

Sample of (+)-α-Funebrene

Deuterated chloroform (CDCl₃) for NMR spectroscopy

Hexane or other suitable solvent for polarimetry and chiral GC

NMR spectrometer (¹H and ¹³C)
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Mass spectrometer (e.g., GC-MS)

Polarimeter

Gas chromatograph with a chiral column

Procedure:

NMR Spectroscopy:

Dissolve a small amount of the sample in CDCl₃.

Acquire ¹H and ¹³C NMR spectra.

Compare the obtained spectra with literature data to confirm the chemical structure.

Mass Spectrometry:

Prepare a dilute solution of the sample in a volatile solvent.

Analyze using GC-MS to determine the molecular weight and fragmentation pattern,

confirming the molecular formula C₁₅H₂₄.

Polarimetry:

Prepare a solution of known concentration in a suitable solvent (e.g., hexane).

Measure the optical rotation using a polarimeter at a specific wavelength (typically the

sodium D-line, 589 nm).

The sign and magnitude of the specific rotation should be consistent with the (+)-

enantiomer.

Chiral Gas Chromatography:

Inject a dilute solution of the sample onto a chiral GC column.

Develop a suitable temperature program to achieve separation of enantiomers.
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The chromatogram should ideally show a single peak, confirming the enantiomeric purity

of the (+)-α-Funebrene.

Conceptual Application: Chiral Pool Synthesis
The core principle of using (+)-α-Funebrene as a chiral building block is to transfer its inherent

stereochemistry to a new, more complex molecule. The tricyclic core of funebrene can be

strategically modified through various chemical transformations.

Potential Synthetic Transformations:
While specific examples are sparse, one could envision a number of transformations being

applied to the (+)-α-Funebrene scaffold:

Functionalization of the Double Bond: The alkene moiety can be subjected to various

reactions such as epoxidation, dihydroxylation, or hydroboration-oxidation to introduce new

stereocenters. The facial selectivity of these reactions would be influenced by the steric

environment of the tricyclic system.

C-H Activation: Modern synthetic methods could potentially allow for the selective

functionalization of the molecule's C-H bonds, opening up avenues for derivatization.

Ring-Opening or Rearrangement: The strained ring system of funebrene could potentially

undergo acid-catalyzed rearrangements to generate new carbocyclic frameworks, a common

strategy in terpene synthesis.

The diagram below illustrates the conceptual workflow of employing a chiral pool starting

material like (+)-α-Funebrene in a synthetic campaign.

Caption: Conceptual workflow for utilizing (+)-α-Funebrene in chiral pool synthesis.

Signaling Pathways and Biological Activity
Currently, there is limited information in the public domain regarding the specific biological

activities of (+)-α-Funebrene or its direct interaction with cellular signaling pathways.

Terpenoids as a class exhibit a wide range of biological activities, and it is plausible that

synthetic derivatives of (+)-α-Funebrene could be of interest in drug discovery programs. The
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development of a synthetic route starting from this chiral building block would enable the

generation of a library of novel compounds for biological screening.

The diagram below illustrates a generalized approach for screening a novel compound, derived

from (+)-α-Funebrene, for biological activity.

Caption: General workflow for the biological screening of novel compounds.

Conclusion
(+)-α-Funebrene represents a structurally interesting, chiral molecule that holds potential as a

starting material in synthetic organic chemistry. While its application as a chiral building block

for the total synthesis of other complex molecules is not yet well-established in the literature, its

unique tricyclic core and defined stereochemistry make it a target for future exploration in this

area. The protocols and conceptual frameworks provided herein are intended to serve as a

guide for researchers interested in unlocking the synthetic potential of this and other naturally

occurring chiral terpenes. Further research into the reactivity and synthetic transformations of

(+)-α-Funebrene is warranted to fully exploit its capabilities in the synthesis of novel,

biologically active compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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